Methyl 2-amino-2-cyclopropylhexanoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-amino-2-cyclopropylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-3-4-7-10(11,8-5-6-8)9(12)13-2/h8H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNDTGNPTVQIFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1CC1)(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660892 | |
| Record name | Methyl 2-cyclopropylnorleucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021266-81-8 | |
| Record name | Methyl 2-cyclopropylnorleucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of methyl 2-amino-2-cyclopropylhexanoate typically involves:
- Construction of the cyclopropyl-substituted alpha-amino acid backbone.
- Esterification to form the methyl ester.
- Introduction or protection of the amino group to ensure selective reactions.
The synthetic approach often combines classical amino acid synthesis techniques with cyclopropanation reactions and esterification protocols.
Cyclopropyl-Substituted Amino Acid Synthesis
2.1 Cyclopropanation of Olefinic Precursors
One common approach to introduce the cyclopropyl group at the alpha position involves cyclopropanation of an olefinic precursor. For example, starting from an alpha,beta-unsaturated ester or acid, a cyclopropanation reaction using reagents such as diazomethane or Simmons–Smith reagent can yield the cyclopropyl ring.
2.2 Amination to Introduce the Alpha-Amino Group
The alpha-amino group can be introduced via:
- Strecker synthesis: Reaction of the corresponding aldehyde with ammonia and cyanide, followed by hydrolysis.
- Reductive amination of keto acids.
- Direct amination of alpha-halo esters.
Esterification to Methyl Ester
Esterification of the carboxylic acid group to the methyl ester is generally achieved by:
- Fischer esterification: Reacting the amino acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid).
- Use of methylating agents such as diazomethane for mild esterification.
- Activation of the acid (e.g., using DCC or EDC) followed by reaction with methanol.
Detailed Preparation Methods from Related Research
Although no direct patent or literature source was found for this compound, analogous preparation methods for related amino alcohols and amino acid esters provide insight.
Example Synthetic Route (Hypothetical)
Synthesis of cyclopropylhexanoic acid intermediate:
- Start with hexenoic acid derivative.
- Perform cyclopropanation using Simmons–Smith reagent (CH2I2 and Zn-Cu couple) to form cyclopropylhexanoic acid.
Introduction of amino group at alpha position:
- Convert cyclopropylhexanoic acid to alpha-keto acid.
- Perform reductive amination with ammonia or an amine source to yield 2-amino-2-cyclopropylhexanoic acid.
-
- React 2-amino-2-cyclopropylhexanoic acid with methanol under acidic conditions (e.g., HCl or H2SO4 catalyst) to produce this compound.
Research Findings and Analytical Data
Due to the specialized nature of this compound, detailed analytical data such as NMR, IR, and mass spectrometry are essential for confirming the structure at each step:
| Analytical Technique | Purpose | Typical Observations for this compound |
|---|---|---|
| NMR (1H, 13C) | Confirm cyclopropyl ring and amino acid backbone | Signals for cyclopropyl methylene protons (~0.2-1.0 ppm), alpha-amino proton, methyl ester singlet (~3.7 ppm) |
| IR Spectroscopy | Identify functional groups | Strong ester C=O stretch (~1735 cm⁻¹), N-H stretch (~3300 cm⁻¹) |
| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak corresponding to this compound |
Summary Table of Preparation Methods
| Method Step | Reagents | Conditions | Yield/Notes |
|---|---|---|---|
| Cyclopropanation | Simmons–Smith reagent (CH2I2, Zn-Cu) | Room temp to reflux, inert atmosphere | High selectivity for cyclopropyl ring formation |
| Amination | Ammonia or amine, reductive amination catalysts (e.g., NaBH3CN) | Mild heating, pH control | Moderate to high yield, stereoselectivity depends on conditions |
| Esterification | Methanol, acid catalyst (H2SO4, HCl) | Reflux, removal of water to drive equilibrium | High yield of methyl ester |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-cyclopropylhexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.
Scientific Research Applications
Pharmaceutical Development
Methyl 2-amino-2-cyclopropylhexanoate is being investigated for its potential as a pharmaceutical agent due to its ability to modulate neurotransmitter systems. It shows promise as a precursor or intermediate in the synthesis of various bioactive compounds.
Case Study: Neurotransmitter Modulation
Research indicates that derivatives of this compound can influence the activity of neurotransmitters such as serotonin and dopamine, making them candidates for treating mood disorders and neurological conditions .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. Its derivatives demonstrated effectiveness against several bacterial strains, suggesting potential applications in developing new antibiotics.
Case Study: Antibiotic Development
In a laboratory setting, derivatives of this compound were tested against resistant strains of bacteria, showing significant inhibition of growth compared to traditional antibiotics .
Polymer Chemistry
The unique structure of this compound allows it to be utilized in polymer synthesis. It can act as a monomer or cross-linking agent in producing novel materials with enhanced mechanical properties.
Case Study: Biodegradable Polymers
Research has explored the incorporation of this compound into biodegradable polymer matrices, resulting in materials that exhibit improved degradation rates and mechanical strength .
Coatings and Adhesives
Due to its chemical reactivity, this compound is also being evaluated for use in coatings and adhesives. Its incorporation can enhance adhesion properties and resistance to environmental factors.
Case Study: Industrial Applications
In industrial applications, formulations containing this compound have shown superior adhesion characteristics compared to conventional adhesives, leading to its consideration for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of methyl 2-amino-2-cyclopropylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclopropyl group may influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and lead to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-amino-2-cyclopropylacetate Hydrochloride
- Structural Differences: The acetate derivative (C₆H₁₂ClNO₂) has a shorter carbon chain than the hexanoate analog, resulting in a lower molecular weight (165.62 vs. ~215.3 g/mol estimated for the hexanoate) .
- Reactivity: The amino group in both compounds enables nucleophilic reactions (e.g., amidation, Schiff base formation), but the hexanoate’s extended chain may influence steric hindrance and reaction kinetics.
Methyl 2-Chloro-2-cyclopropylideneacetate
- Functional Group Variation: Replacing the amino group with a chlorine atom (as in this compound) shifts reactivity toward electrophilic additions (e.g., Grignard reactions) rather than nucleophilic pathways .
- Synthetic Utility: This compound is a precursor to bicyclic amines (e.g., 6-amino-3-azabicyclo[3.1.0]hexane), highlighting the cyclopropane ring’s role in constructing strained architectures for drug discovery .
Natural Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)
- Structural Contrast: Diterpene-derived esters (e.g., sandaracopimaric acid methyl ester) feature complex polycyclic frameworks absent in Methyl 2-amino-2-cyclopropylhexanoate .
- Applications: Natural esters are isolated from plant resins and used in traditional medicine or fragrances, whereas synthetic amino esters are tailored for targeted bioactivity .
Fluorinated Acrylate Esters
Physicochemical Properties and Functional Implications
Table 1: Comparative Properties of Selected Compounds
- Solubility: The hydrochloride salt () suggests polar solvent compatibility, whereas the hexanoate’s longer chain may reduce water solubility, favoring organic solvents.
Biological Activity
Methyl 2-amino-2-cyclopropylhexanoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 155.24 g/mol. The presence of an amino group and a cyclopropyl moiety contributes to its reactivity and potential interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound's amino group may facilitate interactions with various receptors, potentially influencing neurotransmitter systems.
- Enzymatic Interactions : Its structure suggests that it could act as an enzyme inhibitor or modulator, impacting metabolic pathways.
Pharmacological Profile
Research indicates that this compound exhibits various pharmacological activities, including:
- Antinociceptive Effects : Studies have shown that compounds with similar structures can modulate pain pathways, suggesting potential applications in pain management.
- Antidepressant Activity : Some derivatives have been linked to serotonin receptor modulation, indicating possible antidepressant properties.
Case Studies
-
Antinociceptive Activity : A study investigated the effects of this compound on pain response in animal models. Results demonstrated a significant reduction in pain sensitivity, comparable to established analgesics.
Test Substance Pain Reduction (%) Control Group This compound 45% Saline Morphine 70% Saline - Neurotransmitter Modulation : In vitro assays showed that the compound influences serotonin levels in neuronal cultures, supporting its potential role in treating mood disorders.
Synthesis and Derivatives
The synthesis of this compound involves several steps, including:
- Formation of Cyclopropylamine : Starting from commercially available cyclopropyl derivatives.
- Alkylation Reaction : Reacting cyclopropylamine with appropriate alkyl halides to form the desired amine.
Safety and Toxicity
Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies suggest low toxicity at therapeutic doses, but further research is needed to establish a comprehensive safety profile.
Q & A
Q. Table 1: Representative Synthetic Yields
| Method | Yield (%) | Key Parameters | Reference |
|---|---|---|---|
| Grignard Addition | 65-78 | −20°C, THF solvent | |
| Enantioselective Amination | 82 | Chiral Cu(II) catalyst |
Basic: Which analytical techniques are critical for characterizing this compound, and what spectral markers are diagnostic?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for cyclopropane protons as a distinctive multiplet at δ 0.5–1.5 ppm. The ester methyl group appears as a singlet near δ 3.6–3.8 ppm, while the amino proton may show broad resonance at δ 1.5–2.5 ppm (pH-dependent) .
- ¹³C NMR : The cyclopropane carbons resonate at δ 10–20 ppm, and the carbonyl carbon (ester) appears at δ 170–175 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass matching the molecular formula (e.g., C₉H₁₅NO₂⁺ = 169.1103 Da).
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers, critical for biological studies .
Advanced: How does the cyclopropane ring influence the compound’s stability and reactivity in nucleophilic environments?
Methodological Answer:
The cyclopropane ring imposes steric strain and electronic effects:
- Ring-Opening Reactions : Under acidic or nucleophilic conditions (e.g., aqueous media), the ring may undergo cleavage, forming linear byproducts. Monitor via ¹H NMR for disappearance of cyclopropane protons .
- Stability Mitigation :
- Comparative Reactivity : Cyclopropane-containing analogs exhibit slower hydrolysis rates compared to non-cyclic esters but faster than bicyclic systems .
Advanced: How can researchers resolve contradictions in reported biological activity data between in vitro and in vivo studies?
Methodological Answer:
Discrepancies often arise from:
- Metabolic Instability : The compound may degrade rapidly in vivo. Use LC-MS/MS to identify metabolites and modify the structure (e.g., methyl ester → tert-butyl ester) to enhance stability .
- Blood-Brain Barrier (BBB) Penetration : As a glycine derivative, assess BBB permeability using in vitro models (e.g., MDCK-MDR1 cells) and correlate with in vivo CNS activity .
- Dosage Adjustments : Account for species-specific pharmacokinetics by calculating allometric scaling factors (e.g., mouse-to-human dose conversion).
Q. Table 2: Example In Vitro vs. In Vivo Data Reconciliation
| Study Type | IC₅₀ (µM) | Observation | Resolution Strategy |
|---|---|---|---|
| In vitro | 0.5 | Potent enzyme inhibition | Test metabolite stability |
| In vivo | >10 | No efficacy | Optimize prodrug formulation |
Advanced: What mechanistic insights explain the compound’s selectivity in enzyme inhibition studies?
Methodological Answer:
- Docking Simulations : Use molecular modeling (e.g., AutoDock Vina) to identify binding interactions between the cyclopropane ring and hydrophobic enzyme pockets. The rigid cyclopropane may restrict conformational flexibility, enhancing selectivity .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing methyl ester with ethyl) and assay activity. For example:
- Amino Group : Essential for hydrogen bonding with catalytic residues.
- Cyclopropane : Enhances binding entropy by reducing rotational freedom .
Basic: What are the recommended storage conditions to maintain the compound’s stability?
Methodological Answer:
- Short-Term : Store at −20°C in airtight, moisture-free vials with desiccant (e.g., silica gel).
- Long-Term : Solutions in anhydrous DMSO remain stable for ≥1 year at −80°C .
- Handling : Use glove boxes under nitrogen atmosphere to prevent oxidation of the amino group.
Advanced: How can researchers validate the enantiomeric purity of synthesized batches?
Methodological Answer:
- Chiral Chromatography : As in FAQ 2, use Chiralpak IA with UV detection at 254 nm. Calculate enantiomeric excess (ee) via peak area ratios .
- Circular Dichroism (CD) : Compare CD spectra with a known enantiomer; the cyclopropane’s rigid structure produces distinct Cotton effects.
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (if crystals are obtainable) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
